Inabenfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Inabenfide often involves catalyzed reactions that enable the formation of complex structures from simpler precursors. For instance, catalytic reactions involving iron sulfide have been shown to efficiently catalyze redox/condensation cascade reactions, a method that could potentially be applied in the synthesis of complex molecules like Inabenfide (Nguyen, Ermolenko, & Al‐Mourabit, 2013). Such methodologies underscore the atom-economic approaches valuable in the synthesis of plant growth regulators.

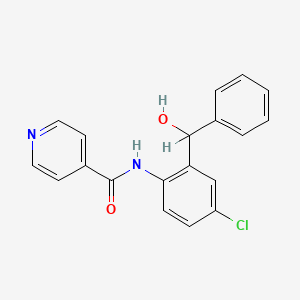

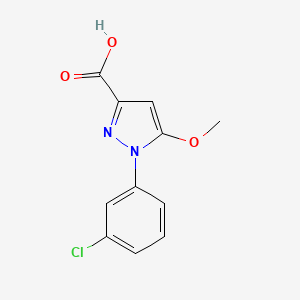

Molecular Structure Analysis

The molecular structure of Inabenfide, featuring a chloro-substituted phenyl ring attached to an isonicotinanilide moiety, suggests its interaction with plant biochemical pathways could be attributed to its specific structural features. Studies on similar molecules highlight the importance of molecular architecture in determining biological activity, such as the interaction of carbene complexes with metals and their subsequent categorization based on the carbene-metal bond (Frémont, Marion, & Nolan, 2009).

Chemical Reactions and Properties

Inabenfide's chemical reactivity, particularly its role in inhibiting gibberellin biosynthesis, is crucial for its growth-regulating properties. The compound’s mechanism involves the inhibition of specific steps in the gibberellin biosynthetic pathway, thereby controlling plant growth (Miki, Ichikawa, Kamiya, Kobayashi, & Sakurai, 1991). This selective inhibition highlights the compound's chemical properties tailored to interact with plant hormonal pathways.

Physical Properties Analysis

While specific studies on Inabenfide's physical properties were not directly found, the analysis of similar compounds provides insight into the importance of physical characteristics, such as solubility and stability, which affect their application and efficacy in agricultural settings. The physical properties of related compounds, such as their phase behavior and interactions with light and air, can inform on the handling and storage conditions required for optimal use.

Chemical Properties Analysis

The chemical properties of Inabenfide, including its reactivity, stability, and interactions with plant enzymes, underpin its mechanism of action as a growth regulator. The compound's ability to inhibit the oxidation of specific precursors in the gibberellin biosynthesis pathway is a testament to its targeted chemical interaction within plant physiology. Studies on similar growth regulators offer insights into the nuanced roles these chemicals play in modulating plant growth through specific biochemical pathways (Shirakawa, Tomioka, Takeuchi, & Ichikawa, 1990).

Aplicaciones Científicas De Investigación

1. Agricultural Applications in Rice Cultivation

Effects on Growth, Lodging, and Yield : Inabenfide has been found to significantly impact rice cultivation. Studies have shown that it can reduce the culm length of rice plants, thereby preventing breaking-type lodging. This effect is particularly pronounced in the lower internodes and upper three leaf blades of the plant. Furthermore, rice treated with Inabenfide exhibited increased yield, higher percentages of ripened grains, and greater 1000 grain weight compared to untreated control plants. The enhanced ripening of rice is attributed to Inabenfide's effects, which extend beyond direct lodging prevention to improvements in the overall "plant type" induced by the treatment. Additionally, Inabenfide-treated plants displayed higher starch content in leaf-sheaths and culms from heading to maturity, suggesting a positive impact on the plant's energy reserves (Fukazawa & Shirakawa, 2001).

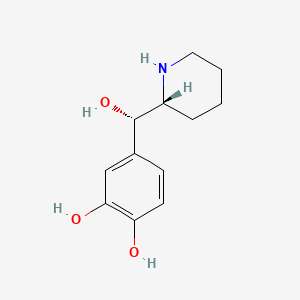

Enantiomers of Inabenfide and Their Effects : The growth-regulating activities of Inabenfide's enantiomers were explored in rice plants. The (S)-form of Inabenfide proved more effective in reducing culm length than the racemate, while the (R)-form showed minimal effect. This indicates that the (S)-form is the active ingredient in reducing culm length and lodging in rice plants. Additionally, the (S)-form might be absorbed and translocated more rapidly than Inabenfide when applied near the heading stage, suggesting its potential for more efficient use in agricultural practices (Fukazawa et al., 2002).

2. Analytical Methodologies for Inabenfide

Method-Performance Studies : Method-performance studies for the notified revised analytical method of Inabenfide in unpolished rice were conducted. These studies, involving multiple laboratories, analyzed unpolished rice spiked with Inabenfide, achieving a mean recovery of 85.0% with good reproducibility and precision. The detection limits ranged from 0.002-0.01 microgram/g, indicating the method's sensitivity and effectiveness for Inabenfide detection in agricultural products (Sasaki et al., 2001).

HPLC-MS/MS Method for Determining Inabenfide Residue in Food : A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established for detecting Inabenfide in various foods, including fruits, vegetables, tea, honey, cereals, and animal-derived products. This method proved sensitive and accurate, offering a linear range of 1 - 100 microg/kg and recoveries ranging from 85.2% - 112.4% at various spiked levels (Xu et al., 2013).

Propiedades

IUPAC Name |

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDCOZXELJAUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058192 | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inabenfide | |

CAS RN |

82211-24-3 | |

| Record name | Inabenfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82211-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inabenfide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

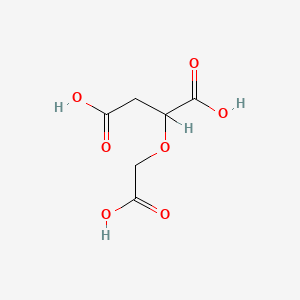

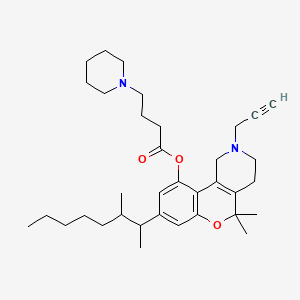

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)

![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)